

# Umbralisib: A Preclinical Pharmacokinetic and Pharmacodynamic In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **umbralisib**, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). The information presented is collated from publicly available preclinical data to support researchers and professionals in drug development.

## Introduction

**Umbralisib** (formerly TGR-1202) is a potent, orally bioavailable small molecule that uniquely targets both PI3Kδ and CK1ε. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[1][2][3] CK1ε is implicated in the translation of oncoproteins.[2][4] This dual mechanism of action suggested a potential for both direct antitumor activity and modulation of the tumor microenvironment.[4] Preclinical studies were instrumental in characterizing the pharmacological profile of **umbralisib** and guiding its clinical development for hematological cancers.[1][5]

## Pharmacodynamics: In Vitro and In Vivo Activity

The pharmacodynamic profile of **umbralisib** has been characterized through a series of in vitro and in vivo preclinical studies, demonstrating its potent and selective inhibitory activity and antitumor efficacy.



## In Vitro Potency and Selectivity

**Umbralisib** has demonstrated potent inhibition of its primary targets, PI3K $\delta$  and CK1 $\epsilon$ , in biochemical assays. The half-maximal effective concentration (EC50) values highlight its greater potency for PI3K $\delta$ .[6][7]

| Target                                  | EC50    |  |
|-----------------------------------------|---------|--|
| ΡΙ3Κδ                                   | 22.2 nM |  |
| Casein Kinase 1ε                        | 6.0 μΜ  |  |
| Data sourced from MedchemExpress.[6][7] |         |  |

Preclinical analyses have also highlighted the high selectivity of **umbralisib** for the  $\delta$  isoform of PI3K over other Class I isoforms. It exhibits over 1,500-fold greater selectivity for PI3K $\delta$  compared to the  $\alpha$  and  $\beta$  isoforms, and approximately 225-fold greater selectivity over the  $\gamma$  isoform.[6]

In cell-based assays, **umbralisib** has been shown to inhibit the proliferation of human B-cells in whole blood with a half-maximal inhibitory concentration between 100-300 nM.[6][7] Furthermore, it inhibits the phosphorylation of AKT at Ser473 in a concentration-dependent manner in human lymphoma and leukemia cell lines, confirming its impact on the PI3K signaling pathway.[6][7]

## **In Vivo Anti-Tumor Efficacy**

The anti-tumor activity of **umbralisib** has been evaluated in preclinical xenograft models of hematological malignancies. In a subcutaneous xenograft model using the MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cell line in NOD/SCID mice, orally administered **umbralisib** demonstrated significant anti-tumor activity.



| Animal Model                         | Cell Line | Dose & Schedule                 | Outcome                                         |
|--------------------------------------|-----------|---------------------------------|-------------------------------------------------|
| NOD/SCID Mice                        | MOLT-4    | 150 mg/kg, daily oral<br>gavage | Significant tumor shrinkage observed by day 25. |
| Data sourced from MedchemExpress.[6] |           |                                 |                                                 |

While detailed dose-response studies from preclinical lymphoma models are not readily available in the public domain, the significant tumor regression at the tested dose indicates potent in vivo efficacy.

## **Pharmacokinetics in Preclinical Models**

Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For **umbralisib**, pharmacokinetic data from rat studies have been published.

| Parameter                                                                                          | Value (in Rats)                                                         |
|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Cmax                                                                                               | 5416.665 ± 1451.846 ng/mL                                               |
| $AUC_0 \rightarrow \infty$                                                                         | 2462.799 ± 535.736 ng/mL*h                                              |
| CLz/F                                                                                              | Increased more than two-fold with co-<br>administration of sophocarpine |
| Data from a study evaluating the effect of sophocarpine on umbralisib pharmacokinetics in rats.[2] |                                                                         |

It is important to note that comprehensive pharmacokinetic data for **umbralisib** in other common preclinical species such as mice and dogs are not widely available in the public literature. The oral LD50 of **umbralisib** in rats has been reported as 3320 mg/kg.[8] In vitro studies have indicated that **umbralisib** is metabolized by CYP2C9, CYP3A4, and CYP1A2 enzymes.[8]



# Signaling Pathways and Experimental Workflows Umbralisib's Dual-Inhibitory Mechanism of Action

**Umbralisib** exerts its anti-cancer effects by targeting two key signaling molecules. The diagram below illustrates the dual inhibitory action of **umbralisib** on the PI3K/AKT/mTOR pathway and its inhibition of CK1 $\epsilon$ , which is involved in oncogene translation.



Click to download full resolution via product page

Dual inhibitory mechanism of umbralisib.





## Representative In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for a preclinical in vivo efficacy study of **umbralisib** in a lymphoma xenograft model.





Click to download full resolution via product page

Workflow for a typical in vivo efficacy study.



## **Detailed Experimental Protocols**

While specific protocols for **umbralisib**'s preclinical assessment are proprietary, the following sections describe representative methodologies for the key assays used to characterize such a compound.

## **PI3Kδ Enzymatic Assay**

Objective: To determine the in vitro inhibitory activity of **umbralisib** against the PI3K $\delta$  enzyme.

Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

#### Materials:

- Recombinant human PI3Kδ enzyme
- Lipid substrate (e.g., PIP2)
- ATP
- Kinase buffer (e.g., HEPES, MgCl<sub>2</sub>, BSA)
- ADP-Glo™ Kinase Assay kit (or similar)
- Umbralisib (or test compound) dissolved in DMSO
- 384-well plates
- Luminometer

#### Procedure:

- Prepare serial dilutions of umbralisib in DMSO.
- In a 384-well plate, add the test compound dilutions.



- Prepare a reaction mixture containing the PI3Kδ enzyme and the lipid substrate in the kinase buffer.
- Add the enzyme/substrate mixture to the wells containing the test compound.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of umbralisib and determine the IC50 value by fitting the data to a dose-response curve.

## Casein Kinase 1ε (CK1ε) Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of **umbralisib** against the CK1ɛ enzyme.

Principle: Similar to the PI3K $\delta$  assay, a luminescence-based assay measuring ADP production can be used. Alternatively, a radiometric assay that measures the incorporation of radiolabeled phosphate from [y-32P]ATP or [y-33P]ATP into a substrate like casein can be employed.

#### Materials:

- Recombinant human CK1ε enzyme
- Protein substrate (e.g., casein)
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer
- Umbralisib (or test compound) dissolved in DMSO
- Phosphocellulose paper or membrane



· Scintillation counter

#### Procedure:

- Prepare serial dilutions of umbralisib in DMSO.
- Set up the kinase reaction in microcentrifuge tubes or a 96-well plate containing kinase buffer, the substrate (casein), and the test compound.
- Initiate the reaction by adding a mixture of cold ATP and [y-32P]ATP.
- Incubate at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each umbralisib concentration and determine the IC50 value.

## In Vivo Lymphoma Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of **umbralisib** in a mouse model of lymphoma.

Principle: Human lymphoma cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with **umbralisib**, and the effect on tumor growth is monitored over time.

#### Materials:

- Human lymphoma cell line (e.g., MOLT-4, Raji)
- Immunocompromised mice (e.g., NOD/SCID, NSG)
- Matrigel (optional, for subcutaneous injection)



- Umbralisib formulated for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance

#### Procedure:

- Cell Culture: Culture the selected lymphoma cell line under sterile conditions.
- Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel. Inject the cell suspension (e.g., 5-10 x 10<sup>6</sup> cells) subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Treatment Administration: Administer **umbralisib** by oral gavage daily at one or more dose levels. The control group receives the vehicle.
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume =  $0.5 \times 10^{12}$  x length x width<sup>2</sup>). Monitor the body weight and overall health of the mice.
- Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

## Conclusion

The preclinical data for **umbralisib** demonstrate its potent and selective dual inhibition of PI3K $\delta$  and CK1 $\epsilon$ . In vitro studies have established its inhibitory activity at the molecular and



cellular levels, while in vivo models have confirmed its anti-tumor efficacy. The pharmacokinetic profile in rats provides initial insights into its ADME properties. This comprehensive preclinical characterization has been crucial in establishing the scientific rationale for the clinical investigation of **umbralisib** in patients with hematologic malignancies. Further research to fully elucidate the pharmacokinetic profiles in other preclinical species and detailed dose-response relationships in various lymphoma models would provide a more complete understanding of this compound's preclinical pharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. japsonline.com [japsonline.com]
- 2. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biotechfarm.co.il [biotechfarm.co.il]
- 5. researchgate.net [researchgate.net]
- 6. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. MOLT4 Xenograft Model Altogen Labs [altogenlabs.com]
- To cite this document: BenchChem. [Umbralisib: A Preclinical Pharmacokinetic and Pharmacodynamic In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560156#umbralisib-pharmacokinetics-and-pharmacodynamics-in-preclinical-models]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com